molecular formula C20H23N7O4 B2596966 ethyl 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate CAS No. 920207-35-8

ethyl 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate

Cat. No.: B2596966
CAS No.: 920207-35-8
M. Wt: 425.449
InChI Key: BNVIYYAPLRYBHD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors such as 4-ethoxyphenyl hydrazine and ethyl acetoacetate under acidic or basic conditions to form the triazolopyrimidine ring.

    Piperazine Substitution: The triazolopyrimidine intermediate is then reacted with piperazine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the piperazine moiety.

    Esterification: Finally, the compound is esterified with ethyl oxalyl chloride to yield the desired ethyl ester product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and piperazine moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine ring or the ester group, potentially yielding reduced forms of the compound.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the piperazine and triazolopyrimidine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.

    Biology: The compound’s biological activity makes it a candidate for research into new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved solubility or stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate: Contains a chlorophenyl group, which may alter its biological activity.

Uniqueness

The unique combination of the ethoxyphenyl group and the triazolopyrimidine core in ethyl 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O4/c1-3-30-15-7-5-14(6-8-15)27-18-16(23-24-27)17(21-13-22-18)25-9-11-26(12-10-25)19(28)20(29)31-4-2/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVIYYAPLRYBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(=O)OCC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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